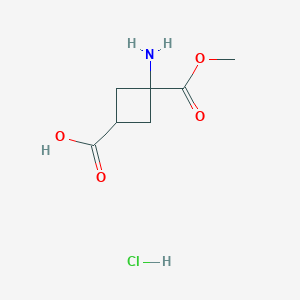
N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and antimicrobial screening of derivatives incorporating thiazole rings, including compounds related to N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, have shown promise in providing therapeutic interventions against bacterial and fungal infections. These derivatives exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Neurotransmission Study with PET
Research utilizing radiolabeled antagonists, such as [18F]p-MPPF, which shares structural similarities with N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, has advanced the study of the serotonergic neurotransmission system through positron emission tomography (PET). This includes chemistry, radiochemistry, animal studies, and human data, contributing valuable insights into the functioning of the 5-HT1A receptors (Plenevaux et al., 2000).
Anticonvulsant Activity
A series of 4-aminobenzamides, structurally related to N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, were prepared and evaluated for anticonvulsant effects. These compounds showed significant potency against seizures induced by electroshock and pentylenetetrazole, providing a basis for further development of anticonvulsant therapies (Clark et al., 1984).
Dopamine D(3) Receptor Affinity
Studies on derivatives of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have revealed structural features leading to affinity for the D(3) receptor, a key target in the treatment of various central nervous system disorders. Modifications to the compound's structure, including the aromatic ring and alkyl chain length, have been shown to influence binding affinity, indicating the potential for designing selective dopamine D(3) receptor ligands (Leopoldo et al., 2002).
Antioxidant Agents
N-arylbenzamides, including derivatives of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, have been explored for their antioxidant capacity. The evaluation of these compounds through DPPH and FRAP assays demonstrates their potential as effective antioxidants, with some showing improved properties over reference molecules. This suggests their applicability in designing potent antioxidants for various therapeutic purposes (Perin et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBPUREKHYOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

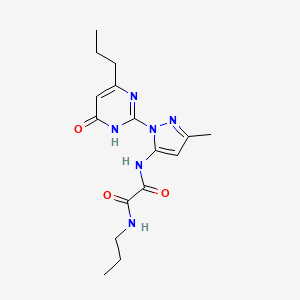
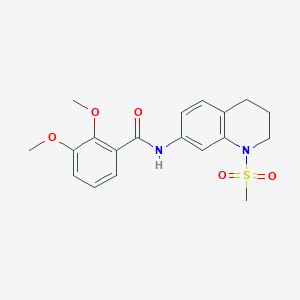

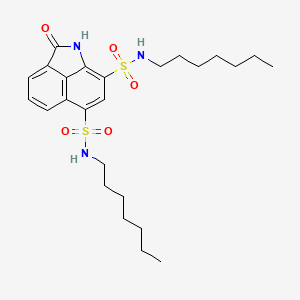
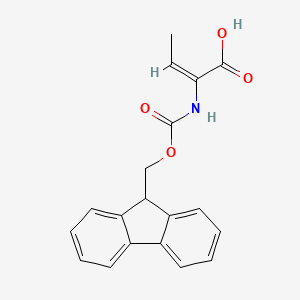

![Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate](/img/structure/B2463676.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2463677.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)
![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
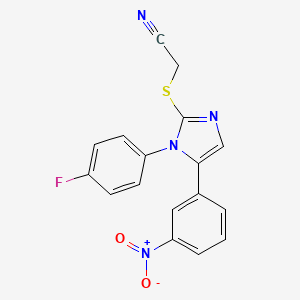
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)
